molecular formula C9H8ClNO4 B1394622 Methyl 5-chloro-2-methyl-3-nitrobenzoate CAS No. 294190-17-3

Methyl 5-chloro-2-methyl-3-nitrobenzoate

Cat. No.: B1394622
CAS No.: 294190-17-3
M. Wt: 229.62 g/mol
InChI Key: JAMJGHLCWGZMDT-UHFFFAOYSA-N
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Description

Methyl 5-chloro-2-methyl-3-nitrobenzoate: is an organic compound with the molecular formula C9H8ClNO4 . It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom, a methyl group, and a nitro group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-chloro-2-methyl-3-nitrobenzoate can be synthesized through the esterification of 5-chloro-2-methyl-3-nitrobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or distillation to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro group in methyl 5-chloro-2-methyl-3-nitrobenzoate can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

    Substitution: The chlorine atom can undergo nucleophilic substitution reactions with various nucleophiles such as amines or thiols to form corresponding substituted products.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide or hydrochloric acid.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst, tin(II) chloride.

    Substitution: Amines, thiols, sodium hydroxide.

    Hydrolysis: Aqueous sodium hydroxide, hydrochloric acid.

Major Products Formed:

    Reduction: Methyl 5-chloro-2-methyl-3-aminobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Hydrolysis: 5-chloro-2-methyl-3-nitrobenzoic acid.

Scientific Research Applications

Methyl 5-chloro-2-methyl-3-nitrobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, making it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis. It serves as a model substrate to investigate the activity of esterases and other related enzymes.

    Medicine: Research into potential pharmaceutical applications includes exploring its derivatives for antimicrobial or anticancer properties.

    Industry: It is used in the production of dyes, pigments, and other fine chemicals. Its derivatives may also be used in the development of agrochemicals.

Mechanism of Action

The mechanism of action of methyl 5-chloro-2-methyl-3-nitrobenzoate depends on the specific application and the chemical transformations it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the reducing agent. In substitution reactions, the chlorine atom is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism.

Comparison with Similar Compounds

    Methyl 5-chloro-2-nitrobenzoate: Similar structure but lacks the methyl group at the 2-position.

    Methyl 2-methyl-3-nitrobenzoate: Similar structure but lacks the chlorine atom at the 5-position.

    Methyl 3-chloro-5-nitrobenzoate: Similar structure but the positions of the chlorine and nitro groups are reversed.

Uniqueness: Methyl 5-chloro-2-methyl-3-nitrobenzoate is unique due to the presence of both a chlorine atom and a methyl group on the benzene ring, which can influence its reactivity and the types of chemical transformations it can undergo. The combination of these substituents allows for a diverse range of chemical reactions and applications in various fields of research.

Properties

IUPAC Name

methyl 5-chloro-2-methyl-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO4/c1-5-7(9(12)15-2)3-6(10)4-8(5)11(13)14/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAMJGHLCWGZMDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90694573
Record name Methyl 5-chloro-2-methyl-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

294190-17-3
Record name Methyl 5-chloro-2-methyl-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of crude 5-chloro-2-methyl-3-nitrobenzoic acid (13.2 g) in dry methanol (100 mL) was cooled to 0° C. (3 mL) was added conc. H2SO4 dropwise. After the addition, the mixture was heated to reflux for 16 hr. After removal of solvents under reduced pressure, the crude product was purified by silica gel chromatography (petroleum ether to petroleum ether/EtOAc=50:1) to give the title compound (6.3 g, yield 35% for two steps) as a white solid. LC-MS (ESI) m/z: 230 (M+1)+, 231 (M+2)+. 1H-NMR (400 MHz, CDCl3) δ (ppm): 2.59 (s, 3H), 3.95 (s, 3H), 7.84-7.85 (d, 1H), 7.98-7.99 (d, 1H).
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35%

Synthesis routes and methods III

Procedure details

To a stirred solution of 5-chloro-2-methyl-3-nitrobenzoic acid (1 equiv.) in DMF (3 ml per 1 mmol), iodomethane (4 equiv.) and sodium carbonate (4 equiv.) were added. The resulting reaction mixture was stirred at 60° C. for 8 h. On completion, the reaction mixture was filtered and the inorganic solid residue washed with ethyl acetate. The combined filtrate was concentrated under vacuum till dryness. The residue was re-dissolved in ethyl acetate and washed with 5% sodium bicarbonate solution followed by 5M HCl solution. Organic layer was finally washed with brine, dried over sodium sulfate and concentrated to afford pure methyl 5-chloro-2-methyl-3-nitrobenzoate (90-95%).
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Synthesis routes and methods IV

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To a solution of 5-chloro-2-methyl-3-nitrobenzoic acid (23.5 g, 0.109 mmol) in DMF (120 mL) was added sodium carbonate (46.21, 0.436 mmol) and methyl iodide (27.2 mL, 0.43 mmol) at room temperature. The reaction mixture was heated at 60° C. for 3 h. After complete consumption of starting material the reaction mixture was filtered and the residue washed with ethyl acetate. The filtrate was concentrated under reduced pressure and the crude product purified by column chromatography to provide the desired compound (16 g, 64%) as thick oil which solidified on standing.
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23.5 g
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120 mL
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64%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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